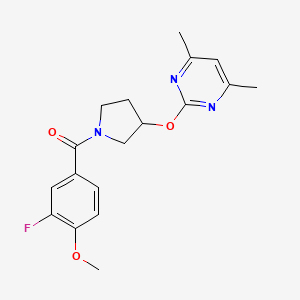
(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. It also contains a dimethylpyrimidin-2-yl group and a 3-fluoro-4-methoxyphenyl group. The presence of these groups could potentially give this compound interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine ring is likely to adopt a puckered conformation due to the strain of the ring. The dimethylpyrimidin-2-yl and 3-fluoro-4-methoxyphenyl groups could potentially participate in various intermolecular interactions .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in its structure. The pyrrolidine ring might undergo reactions at the nitrogen atom or at the carbon atoms of the ring. The dimethylpyrimidin-2-yl and 3-fluoro-4-methoxyphenyl groups could also participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrrolidine ring could potentially make this compound a base. The dimethylpyrimidin-2-yl and 3-fluoro-4-methoxyphenyl groups could influence its solubility, boiling point, and other physical and chemical properties .Applications De Recherche Scientifique
Structural Characterization and Molecular Interactions
- Structural Analysis : The crystal structure of related compounds has been determined, providing insights into their molecular geometry and potential intermolecular interactions. For instance, studies on similar methanone derivatives reveal intricate details of their crystal packing and hydrogen bonding patterns, essential for understanding their chemical behavior and reactivity (Butcher, Bakare, & John, 2006).
Development of Pharmaceutical Formulations
- Formulation Development : Research into the formulation of poorly water-soluble compounds provides a foundation for enhancing the bioavailability of drugs, including those structurally similar to the query compound. A study highlighted a precipitation-resistant solution formulation that increased in vivo exposure, which is crucial for early toxicological and clinical studies of new drugs (Burton et al., 2012).
Synthesis and Application in Imaging
- PET Imaging Agent Synthesis : The synthesis of PET imaging agents for diseases like Parkinson's disease illustrates the compound's relevance in creating diagnostic tools. A specific study synthesized a potential PET agent, underscoring the role of such compounds in developing new imaging techniques (Wang et al., 2017).
Antimicrobial and Antifungal Applications
- Antimicrobial Activity : Organotin(IV) complexes derived from related methanone compounds have shown significant antibacterial activities, suggesting their potential as drug candidates. Such studies contribute to the discovery of new antimicrobial agents (Singh, Singh, & Bhanuka, 2016).
Material Synthesis and Analysis
- Material Synthesis : Research into the synthesis of boric acid ester intermediates with benzene rings, related to the query compound, provides insights into developing new materials with potential applications in various industries (Huang et al., 2021).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3/c1-11-8-12(2)21-18(20-11)25-14-6-7-22(10-14)17(23)13-4-5-16(24-3)15(19)9-13/h4-5,8-9,14H,6-7,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEFKXFFQMXLBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3=CC(=C(C=C3)OC)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
amine](/img/structure/B2817739.png)
![2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2817741.png)
![2-(2-Methoxyphenoxy)-1-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2817742.png)
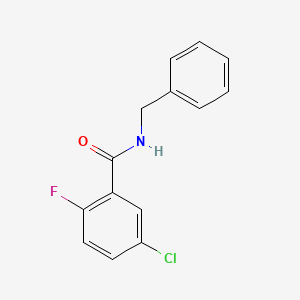
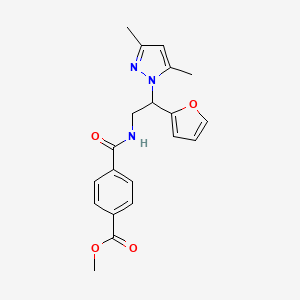
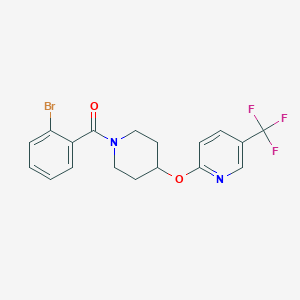
![2-(2-((4-Fluorophenyl)thio)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2817747.png)
![N-(3-chloro-4-fluorophenyl)-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide](/img/structure/B2817748.png)
![Potassium bicyclo[3.1.0]hexan-1-yltrifluoroborate](/img/structure/B2817750.png)
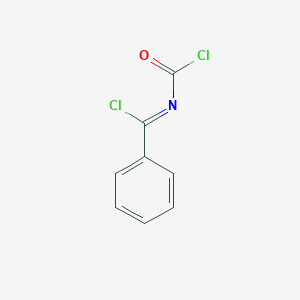
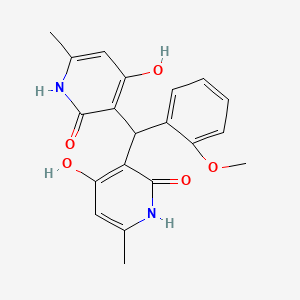
![4-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazol-3-yl)-6-ethylbenzene-1,3-diol](/img/structure/B2817755.png)
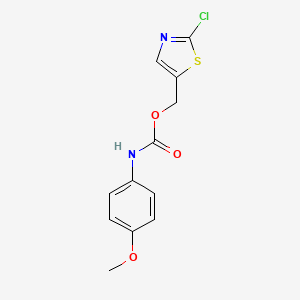
![4-cyano-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2817761.png)
